molecular formula C10H12D9NO4.HCl B1150271 N-Butyldeoxynojirimycin Hydrochloride-d9

N-Butyldeoxynojirimycin Hydrochloride-d9

Cat. No.: B1150271
M. Wt: 264.79
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyldeoxynojirimycin Hydrochloride-d9 is a deuterated form of N-Butyldeoxynojirimycin, an iminosugar that acts as an inhibitor of glucosylceramide synthase and α-glucosidases. This compound is primarily used as an internal standard for the quantification of N-Butyldeoxynojirimycin in various analytical applications . It has significant implications in the treatment of glycosphingolipid lysosomal storage disorders, such as Gaucher disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyldeoxynojirimycin Hydrochloride-d9 involves the incorporation of deuterium atoms into the N-Butyldeoxynojirimycin molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyldeoxynojirimycin Hydrochloride-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

N-Butyldeoxynojirimycin Hydrochloride-d9 exerts its effects by inhibiting glucosylceramide synthase and α-glucosidases. This inhibition disrupts the synthesis of glycosphingolipids, leading to reduced glycolipid levels. The compound also interferes with the proper folding of viral glycoproteins, thereby exhibiting antiviral activity . The molecular targets include glucosylceramide synthase and α-glucosidases, and the pathways involved are related to glycosphingolipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyldeoxynojirimycin Hydrochloride-d9 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. The incorporation of deuterium atoms also provides distinct advantages in mass spectrometry, making it a valuable tool in research and industry .

Properties

Molecular Formula

C10H12D9NO4.HCl

Molecular Weight

264.79

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2;

SMILES

CCCCN1CC(C(C(C1CO)O)O)O.Cl

Synonyms

(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride

Origin of Product

United States

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